REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11].[Br:13]N1C(=O)CCC1=O>ClCCl.N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Br:13])=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11]
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Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.51 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
463 mg
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
WASH
|
Details
|
The solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with n-hexane-ethyl acetate (20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(CBr)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |